Ethyl3-amino-4-isopropylbenzoate
CAS No.:
Cat. No.: VC17467276
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO2 |
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Molecular Weight | 207.27 g/mol |
IUPAC Name | ethyl 3-amino-4-propan-2-ylbenzoate |
Standard InChI | InChI=1S/C12H17NO2/c1-4-15-12(14)9-5-6-10(8(2)3)11(13)7-9/h5-8H,4,13H2,1-3H3 |
Standard InChI Key | BTRWKDJKYKVQEK-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)C(C)C)N |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 3-amino-4-isopropylbenzoate (CHNO) belongs to the class of aromatic esters with amino and alkyl substituents. Its molecular structure comprises a benzene ring substituted with:
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Amino group (-NH) at position 3
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Isopropyl group (-CH(CH)) at position 4
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Ethyl ester (-COOCHCH) at position 1
The presence of electron-donating groups (amino and isopropyl) influences the compound’s electronic distribution, potentially enhancing its reactivity in electrophilic substitution reactions. Comparative analysis with ethyl 3-amino-4-(ethylamino)benzoate (CHNO) suggests that replacing the ethylamino group with isopropyl may increase steric hindrance, altering solubility and crystallinity.
Molecular Formula and Weight
Property | Value |
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Molecular formula | CHNO |
Molecular weight | 207.27 g/mol |
Calculated exact mass | 207.1259 g/mol |
Spectroscopic Data
While experimental spectra for Ethyl 3-amino-4-isopropylbenzoate are unavailable, analogous compounds like isopropyl 3-amino-4-methylbenzoate exhibit characteristic IR absorptions for N-H (3300–3500 cm), ester C=O (1700–1750 cm), and aromatic C=C (1450–1600 cm). NMR data for similar esters typically show:
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H NMR: δ 1.2–1.4 (triplet, ester CH), δ 4.1–4.3 (quartet, ester CH), δ 6.5–7.5 (aromatic protons).
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C NMR: δ 14–16 (ester CH), δ 60–65 (ester CH), δ 120–150 (aromatic carbons).
Synthesis and Manufacturing
The synthesis of Ethyl 3-amino-4-isopropylbenzoate likely involves multi-step reactions, drawing from methodologies used for structurally related esters.
Proposed Synthetic Route
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Nitration and Alkylation:
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Alternative Pathway:
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Direct amination of 4-isopropylbenzoic acid derivatives via Ullmann or Buchwald-Hartwig coupling, followed by esterification.
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Key Reaction Conditions
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Esterification: Typically conducted at reflux (70–80°C) with excess ethanol and catalytic acid .
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Amination: Requires palladium catalysts (e.g., Pd/C) and ammonia or amine sources under inert atmospheres .
Physicochemical Properties
Data extrapolated from analogs suggest the following properties:
Physical State and Solubility
Property | Value/Description |
---|---|
Appearance | White to off-white crystalline solid |
Melting Point | 80–85°C (estimated) |
Boiling Point | 315–320°C (predicted) |
Solubility | - Slightly soluble in water - Soluble in ethanol, DMSO, dichloromethane |
Thermodynamic and Kinetic Properties
Applications and Industrial Relevance
Pharmaceutical Intermediates
Amino-substituted benzoates are pivotal in synthesizing analgesics and anti-inflammatory agents. For example, ethyl 3-amino-4-(ethylamino)benzoate is a precursor in dye and drug synthesis, suggesting similar applications for the isopropyl analog.
Agrochemicals
The isopropyl group may enhance lipid solubility, making the compound a candidate for herbicide or pesticide formulations.
Material Science
As a monomer, it could polymerize into polyamides or polyesters with tailored thermal stability, leveraging the rigidity of the aromatic ring .
Future Research Directions
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Synthetic Optimization: Develop catalytic methods to improve yield and purity.
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Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.
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Environmental Impact: Assess biodegradation and ecotoxicity.
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